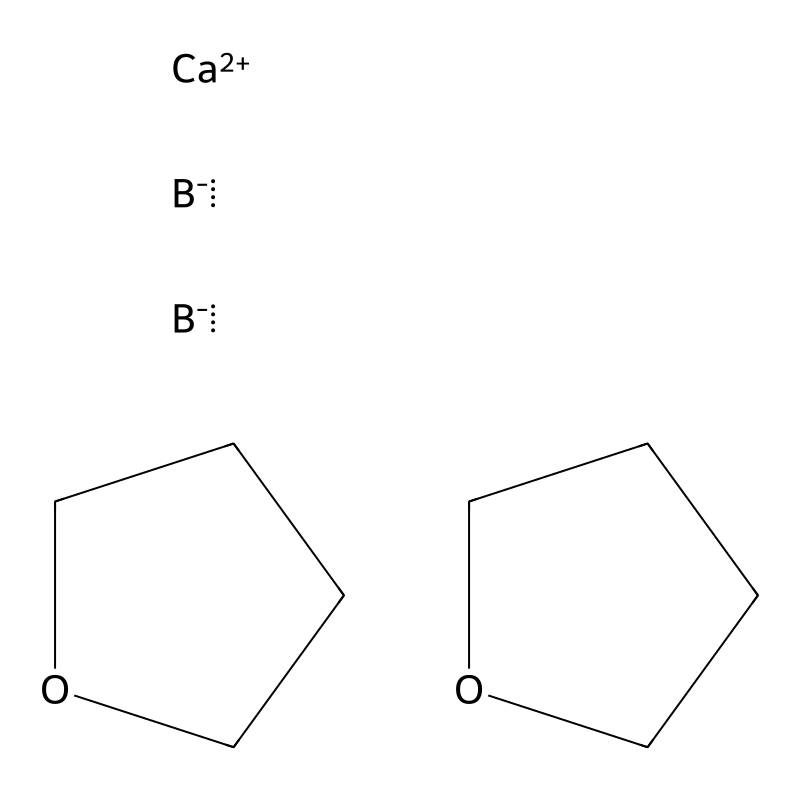

Calcium borohydride bis(tetrahydrofuran)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor for Calcium Tetradecahydroundecaborate: Calcium borohydride bis(tetrahydrofuran) serves as a key starting material for the preparation of calcium tetradecahydroundecaborate (Ca(B₁₀H₁₄)₂). This boron cluster compound possesses unique structural and bonding characteristics, making it a subject of research in various fields [].

Calcium borohydride bis(tetrahydrofuran) is an organometallic compound with the molecular formula C8H16B2CaO2 and a molecular weight of 205.9 g/mol. It is a white crystalline solid that exhibits excellent hydrogen storage properties. The compound consists of a calcium atom coordinated with two borohydride groups and two tetrahydrofuran molecules.

One of the most notable characteristics of calcium borohydride bis(tetrahydrofuran) is its reactivity with water. When in contact with water, it releases flammable gases, making it a potentially hazardous substance . This property is crucial for its applications in hydrogen storage and generation.

The compound can participate in various reduction reactions, owing to its borohydride groups. These groups can donate hydride ions, making the compound an effective reducing agent in organic synthesis.

The synthesis of calcium borohydride bis(tetrahydrofuran) typically involves the reaction of calcium borohydride with tetrahydrofuran. The exact methods may vary depending on the desired purity and form of the final product. High-purity forms, including submicron and nanopowder versions, can be produced for specialized applications .

Calcium borohydride bis(tetrahydrofuran) finds applications in various fields:

- Hydrogen Storage: The compound exhibits excellent hydrogen storage properties, making it valuable in research related to alternative energy sources.

- Organic Synthesis: As a reducing agent, it can be used in the synthesis of complex organic molecules.

- Materials Science: Its unique properties make it useful in the development of new materials and in studying metal-organic frameworks.

- Chemical Research: The compound serves as a versatile reagent in various chemical studies and experiments .

Interaction studies involving calcium borohydride bis(tetrahydrofuran) primarily focus on its reactivity with water and other protic solvents. These interactions are crucial for understanding its behavior in different environments and for developing safe handling protocols.

The compound's interactions with various organic substrates in reduction reactions are also of interest to synthetic chemists. These studies help in developing new synthetic methodologies and in understanding the mechanism of hydride transfer reactions.

Similar Compounds: Comparison and Uniqueness

Calcium borohydride bis(tetrahydrofuran) belongs to a class of metal borohydride complexes. Some similar compounds include:

- Sodium borohydride

- Lithium borohydride

- Magnesium borohydride

Compared to these compounds, calcium borohydride bis(tetrahydrofuran) offers unique advantages:

- Stability: The tetrahydrofuran ligands provide additional stability to the compound, making it easier to handle than some other metal borohydrides.

- Selectivity: In reduction reactions, it may offer different selectivity compared to other borohydride reagents, potentially leading to unique synthetic applications.

- Hydrogen Storage: Its excellent hydrogen storage properties make it stand out among similar compounds for potential use in alternative energy research.

Ball-Milling Synthesis Using Calcium Chloride and Sodium Borohydride

The metathesis reaction between calcium chloride and sodium borohydride represents one of the most practical and widely employed synthetic approaches for preparing calcium borohydride bis(tetrahydrofuran). This mechanochemical synthesis utilizes ball-milling techniques to facilitate the solid-state reaction, circumventing the need for high temperatures or specialized gas handling equipment required in alternative synthetic routes [2].

The fundamental reaction proceeds according to the following stoichiometry:

CaCl₂ + 2NaBH₄ → Ca(BH₄)₂ + 2NaCl

When conducted in tetrahydrofuran solvent, the reaction yields the stabilized adduct Ca(BH₄)₂·2THF, with the tetrahydrofuran molecules coordinating to the calcium center to form a thermodynamically stable complex [3]. The mechanochemical ball-milling process typically requires 2-4 hours at room temperature under atmospheric pressure conditions, making this approach particularly attractive for laboratory-scale synthesis [2].

The reaction mechanism involves several sequential steps beginning with the mechanical activation of the solid reactants through high-energy ball collisions. The milling process creates fresh reactive surfaces by breaking down particle aggregates and reducing crystallite size, thereby increasing the contact area between calcium chloride and sodium borohydride particles [4] [5]. The enhanced surface reactivity facilitates nucleophilic attack by the borohydride anion on the calcium centers, leading to the formation of intermediate calcium borohydride species.

The presence of tetrahydrofuran during the milling process serves multiple critical functions. Firstly, it acts as a coordinating solvent that stabilizes the newly formed calcium borohydride through coordination to the electron-deficient calcium centers [6]. Secondly, tetrahydrofuran facilitates the dissolution and removal of the sodium chloride byproduct, driving the reaction equilibrium toward product formation . The liquid-assisted grinding effect of tetrahydrofuran also enhances the mechanical energy transfer during milling, promoting more efficient mixing and reaction kinetics [7].

Optimization studies have demonstrated that several parameters significantly influence the reaction yield and product purity. Ball size and milling frequency represent critical variables, with smaller balls generally providing more efficient energy transfer and higher conversion rates [7] [5]. The ball-to-powder ratio also affects reaction efficiency, with optimal values typically around 30% of the total milling vessel volume occupied by balls [5]. Milling duration must be carefully controlled to maximize product formation while minimizing potential decomposition reactions that may occur during extended high-energy treatment [4].

Direct Synthesis from Calcium Hydride and Diborane in Tetrahydrofuran Media

The direct synthesis of calcium borohydride bis(tetrahydrofuran) from calcium hydride and diborane represents a more chemically direct approach that avoids the formation of salt byproducts characteristic of metathesis reactions. This synthetic route proceeds through the reaction of calcium hydride with diborane gas in tetrahydrofuran solvent according to the following reaction scheme:

CaH₂ + B₂H₆ → Ca(BH₄)₂

The reaction is typically conducted at room temperature under atmospheric pressure conditions, with tetrahydrofuran serving as both reaction medium and coordinating ligand for the resulting calcium borohydride product [6]. The tetrahydrofuran coordinates to the calcium centers immediately upon formation, yielding the stable bis(tetrahydrofuran) adduct Ca(BH₄)₂·2THF.

The mechanistic pathway involves initial coordination of diborane to the calcium hydride surface, followed by hydride transfer reactions that lead to the formation of borohydride ligands. The electron-deficient nature of diborane makes it highly reactive toward the hydride ions present in calcium hydride, facilitating rapid hydrogen transfer processes [8] [9]. The formation of borohydride anions occurs through a series of hydride addition reactions, with the tetrahydrofuran solvent stabilizing intermediate species and preventing decomposition pathways.

One significant advantage of this synthetic approach is the absence of ionic byproducts, eliminating the need for purification steps to remove salt contaminants. However, the method requires careful handling of diborane gas, which presents safety challenges due to its toxicity and high reactivity [10] [6]. Alternative approaches have been developed that generate diborane in situ through reactions of sodium borohydride with boron trifluoride etherate, providing a safer method for diborane production while maintaining the direct synthesis advantages [10].

The reaction kinetics are influenced by several factors including the surface area of calcium hydride, the partial pressure of diborane, and the coordination properties of the tetrahydrofuran solvent. Higher surface area calcium hydride materials generally exhibit faster reaction rates due to increased contact between reactants [8]. The coordinating ability of tetrahydrofuran plays a crucial role in stabilizing the product and preventing decomposition reactions that might otherwise occur at the highly reactive calcium borohydride centers.

Solvent-Mediated Stabilization Mechanisms

Role of Tetrahydrofuran in Preventing Borohydride Decomposition

Tetrahydrofuran plays a critical role in preventing the decomposition of calcium borohydride through multiple stabilization mechanisms that operate at both molecular and supramolecular levels. The primary stabilization effect arises from the coordination of tetrahydrofuran oxygen atoms to the electron-deficient calcium centers, forming stable coordinate covalent bonds that satisfy the coordination requirements of the calcium ions [6].

The coordination of tetrahydrofuran molecules creates a protective environment around the calcium borohydride core, effectively shielding the reactive borohydride anions from potential decomposition pathways. Without this stabilization, calcium borohydride exhibits significant thermal instability and tends to undergo rapid decomposition reactions even at moderate temperatures [11]. The formation of the Ca(BH₄)₂·2THF adduct increases the thermal stability window, allowing for easier handling and storage of the compound.

Studies of analogous borane-tetrahydrofuran systems have revealed that tetrahydrofuran stabilization operates through inhibition of ring-opening decomposition reactions [11]. In the absence of stabilizing additives, tetrahydrofuran coordinated to boron centers can undergo ring-opening reactions that lead to the formation of alkoxy-borane species and ultimately to the decomposition of the borohydride functionality. However, when tetrahydrofuran is coordinated to calcium rather than directly to boron, these decomposition pathways are significantly suppressed.

The stabilization mechanism also involves electronic effects related to the donor-acceptor interaction between tetrahydrofuran and calcium. The electron donation from tetrahydrofuran oxygen atoms to the calcium centers reduces the Lewis acidity of the calcium ions, thereby decreasing their tendency to promote decomposition reactions of the coordinated borohydride anions [12]. This electronic stabilization complements the steric protection provided by the coordinated tetrahydrofuran molecules.

Comparative studies with magnesium borohydride systems have demonstrated that the stabilization effect is particularly pronounced for calcium due to the larger ionic radius and lower charge density of calcium compared to magnesium [12] [13]. The lower charge density of calcium allows for more effective coordination by tetrahydrofuran molecules while reducing the polarizing effect on the borohydride anions that could otherwise lead to decomposition reactions.

Thermodynamic Controls on Adduct Formation

The formation of calcium borohydride bis(tetrahydrofuran) adducts is governed by thermodynamic principles that balance the enthalpic benefits of coordination against the entropic costs of restricting molecular motion. The thermodynamic driving force for adduct formation arises primarily from the favorable enthalpy change associated with the coordination of tetrahydrofuran oxygen atoms to the electron-deficient calcium centers [14].

The coordination interaction between tetrahydrofuran and calcium represents a classic Lewis acid-base interaction, with the calcium centers acting as Lewis acids and the tetrahydrofuran oxygen atoms serving as Lewis bases. The strength of this interaction depends on several factors including the electron density at the oxygen atoms, the steric accessibility of the coordination sites, and the overall electronic structure of the calcium borohydride framework [12].

Thermodynamic studies have revealed that the formation of the bis(tetrahydrofuran) adduct is thermodynamically favored over mono-coordinated species or uncoordinated calcium borohydride under standard conditions [14]. The coordination of two tetrahydrofuran molecules per calcium center provides optimal electronic satisfaction while maintaining reasonable steric accessibility. Higher coordination numbers are generally disfavored due to steric crowding around the calcium centers.

The temperature dependence of adduct stability reflects the competing enthalpic and entropic contributions to the free energy of formation. At lower temperatures, the enthalpic benefits of coordination dominate, favoring adduct formation and stability [15]. As temperature increases, the entropic penalty associated with coordinated tetrahydrofuran molecules becomes more significant, eventually leading to thermal dissociation of the adduct at elevated temperatures.

Solvent effects also play important roles in controlling adduct thermodynamics. In the presence of excess tetrahydrofuran, the equilibrium strongly favors adduct formation due to the high local concentration of coordinating ligands [12]. However, in competitive solvent systems or under conditions where tetrahydrofuran can be removed, the equilibrium may shift toward less coordinated species or complete dissociation.

The configurational flexibility of calcium compared to smaller divalent cations contributes significantly to the thermodynamic stability of tetrahydrofuran adducts [12]. The larger ionic radius of calcium allows for more optimal coordination geometries and reduces steric strain in the coordinated complex. This configurational flexibility also enables the formation of various coordination modes and cluster structures that can adapt to different chemical environments while maintaining thermodynamic stability.

Data Tables

| Synthesis Method | Temperature (°C) | Pressure (bar) | Duration (hours) | Yield (%) | Product Form | Reference Citation |

|---|---|---|---|---|---|---|

| Ball-milling with CaCl₂ and NaBH₄ | Room temperature | 1 | 2-4 | Not specified | Ca(BH₄)₂·2THF | [2] |

| Direct synthesis from CaH₂ and B₂H₆ in THF | Room temperature | 1 | Not specified | Not specified | Ca(BH₄)₂·2THF | [6] |

| Reaction of CaB₆ with CaH₂ under H₂ | 400-440 | 700 | 48 | 60 | α-Ca(BH₄)₂ | [8] [14] |

| Reaction of CaB₆ with CaH₂ (with TiF₃ catalyst) | Room temperature | 140 | 24 | 19 | Ca(BH₄)₂ | [16] |

| Metathesis reaction CaCl₂ + NaBH₄ in THF | Room temperature | 1 | 2-4 | Not specified | Ca(BH₄)₂·2THF | [3] |

| Property | Value | Analysis Method | Reference Citation |

|---|---|---|---|

| Theoretical hydrogen content | 11.5 wt% | Theoretical calculation | [17] [18] |

| Practical hydrogen content | 9.6 wt% | TGA/MS analysis | [19] [14] |

| Decomposition temperature (α-phase) | 350-390°C | DSC/TGA | [20] [21] |

| Decomposition temperature (β-phase) | 640°C and 720°C | DSC/TGA | [19] |

| Phase transition α→β | 170-200°C | In situ XRD | [22] [21] |

| Melting point (with THF) | 200-220°C | In situ XRD | [21] |

| Enthalpy of formation | ~53 kJ/mol H₂ | Thermodynamic modeling | [14] [18] |

| Thermodynamic stability | Reversible at high P,T | PCT measurements | [14] [23] |

| Stabilization Mechanism | Effect | Temperature Range (°C) | Reference Citation |

|---|---|---|---|

| Coordination complex formation | Forms stable Ca(BH₄)₂·2THF adduct | 0-190 | [6] |

| Prevention of borohydride decomposition | Inhibits ring-opening decomposition | 0-100 | [11] |

| Enhanced ionic conductivity | Increases ionic mobility in solution | Room temperature | [12] |

| Reduced decomposition temperature | Lowers thermal stability requirements | 150-200 | [2] |

| Cluster formation facilitation | Enables CaBH₄⁺ formation | Room temperature | [12] |

| Configurational flexibility enhancement | Increases polarizability effects | Room temperature | [12] |

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic